1-(1,3-Benzothiazol-6-yl)ethanol
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Overview
Description
1-(1,3-Benzothiazol-6-yl)ethanol is a chemical compound with the molecular formula C9H9NOS and a molecular weight of 179.24 g/mol. It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure. Benzothiazole derivatives are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
The synthesis of 1-(1,3-Benzothiazol-6-yl)ethanol can be achieved through several synthetic routes. One common method involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization to form the benzothiazole ring . This reaction typically requires acidic or basic conditions and can be carried out under reflux or microwave irradiation to enhance the reaction rate . Industrial production methods often involve the use of metal-free and iodine-free conditions to ensure the safety and environmental friendliness of the process .
Chemical Reactions Analysis
1-(1,3-Benzothiazol-6-yl)ethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride . Substitution reactions often involve halogenating agents or nucleophiles to introduce different functional groups into the benzothiazole ring . Major products formed from these reactions include halogenated benzothiazoles, hydroxylated derivatives, and other substituted benzothiazoles .
Scientific Research Applications
1-(1,3-Benzothiazol-6-yl)ethanol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry . In biology and medicine, benzothiazole derivatives are studied for their potential as anti-cancer, anti-bacterial, and anti-viral agents . They are also investigated for their neuroprotective and anti-inflammatory properties . In industry, benzothiazole compounds are used as vulcanization accelerators, antioxidants, and plant growth regulators .
Mechanism of Action
The mechanism of action of 1-(1,3-Benzothiazol-6-yl)ethanol involves its interaction with various molecular targets and pathways. For example, benzothiazole derivatives have been shown to inhibit enzymes such as tyrosinase and acetylcholinesterase, which are involved in melanin synthesis and neurotransmission, respectively . The compound may also exert its effects through the generation of reactive oxygen species (ROS) and the modulation of signaling pathways related to cell proliferation and apoptosis .
Comparison with Similar Compounds
1-(1,3-Benzothiazol-6-yl)ethanol can be compared with other benzothiazole derivatives such as 2-(2-hydroxyphenyl)-6-nitrobenzothiazole and 2-(2-hydroxyphenyl)-6-cyanobenzothiazole . These compounds share similar structural features but differ in their functional groups, which can significantly impact their biological activities and chemical reactivity . For instance, the nitro and cyano groups in the aforementioned compounds enhance their anti-cancer and anti-oxidant properties compared to this compound .
Properties
CAS No. |
181820-06-4 |
---|---|
Molecular Formula |
C9H9NOS |
Molecular Weight |
179.24 g/mol |
IUPAC Name |
1-(1,3-benzothiazol-6-yl)ethanol |
InChI |
InChI=1S/C9H9NOS/c1-6(11)7-2-3-8-9(4-7)12-5-10-8/h2-6,11H,1H3 |
InChI Key |
QEVVUCWMTIDBGI-UHFFFAOYSA-N |
SMILES |
CC(C1=CC2=C(C=C1)N=CS2)O |
Canonical SMILES |
CC(C1=CC2=C(C=C1)N=CS2)O |
Origin of Product |
United States |
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